molecular formula C20H19ClN4O3S2 B2630866 2-(4-chlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392295-52-2

2-(4-chlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2630866
CAS No.: 392295-52-2
M. Wt: 462.97
InChI Key: RLULUPMIKNCZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C20H19ClN4O3S2 and its molecular weight is 462.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to the specified chemical have been investigated for their anticancer properties. A study by Yushyn et al. (2022) describes the pharmacophore hybridization approach for designing drug-like small molecules with anticancer properties, utilizing a hybrid molecule bearing 1,3,4-thiadiazole and dichloroacetic acid moieties with promising in vitro anticancer activity. The synthesis strategy includes alkylation and acylation to obtain the target compound, which was studied for its anticancer activity in a "60 lines screening" protocol (Yushyn, Holota, & Lesyk, 2022).

Antibacterial Agents

Research by Siddiqui et al. (2014) focuses on synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential as antibacterial agents against both gram-negative and gram-positive bacteria. The study outlines the synthetic pathway and shows that certain derivatives exhibit remarkable antibacterial activity compared to standard drugs (Siddiqui et al., 2014).

Enzyme Inhibition

A compound discussed by Ismailova et al. (2014) highlights the synthesis and characterization of an N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide derivative. This compound forms centrosymmetric dimers via N—H⋯N hydrogen bonds in its crystal structure, which could be relevant for understanding its potential biochemical interactions and enzyme inhibition capabilities (Ismailova et al., 2014).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S2/c1-12-3-8-16(13(2)9-12)22-18(27)11-29-20-25-24-19(30-20)23-17(26)10-28-15-6-4-14(21)5-7-15/h3-9H,10-11H2,1-2H3,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLULUPMIKNCZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.